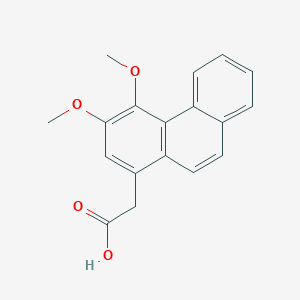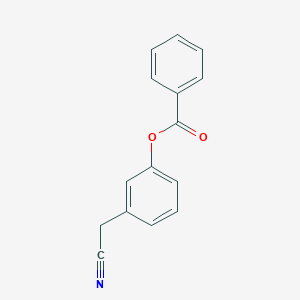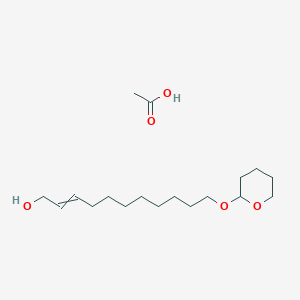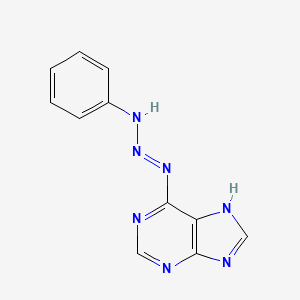![molecular formula C9H17N3O5 B14310016 Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate CAS No. 112343-35-8](/img/structure/B14310016.png)
Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate is a complex organic compound with a unique structure that includes both carbamate and formylazanediyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate typically involves the reaction of dimethylamine with ethylene glycol and formic acid. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce formyl derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including its role as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or by binding to specific receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate include:
Dimethoxyethane: Known for its use as a solvent and ligand in coordination chemistry.
Diethylene glycol dimethyl ether: Used in various industrial applications as a solvent.
Propriétés
Numéro CAS |
112343-35-8 |
|---|---|
Formule moléculaire |
C9H17N3O5 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
methyl N-[2-[formyl-[2-(methoxycarbonylamino)ethyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C9H17N3O5/c1-16-8(14)10-3-5-12(7-13)6-4-11-9(15)17-2/h7H,3-6H2,1-2H3,(H,10,14)(H,11,15) |
Clé InChI |
BCEJPLVHJQYSFG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NCCN(CCNC(=O)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)

![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)

![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)

![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)


![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
